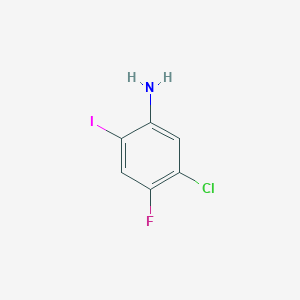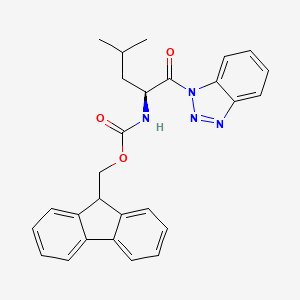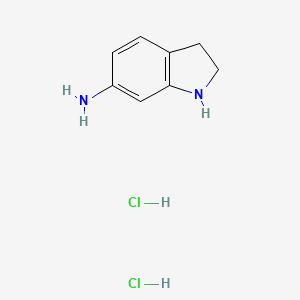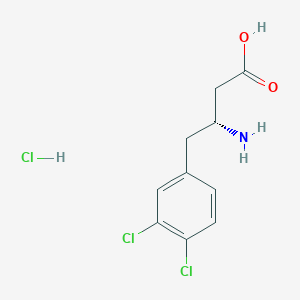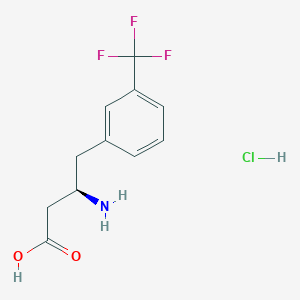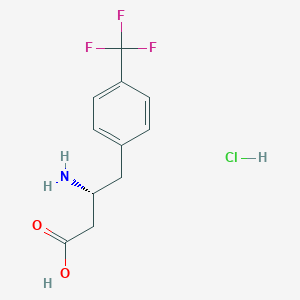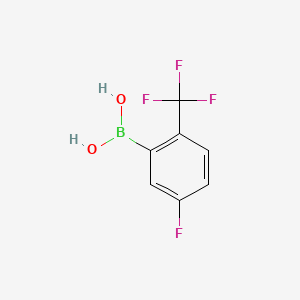
5-Fluoro-2-(trifluoromethyl)phenylboronic acid
Vue d'ensemble
Description
5-Fluoro-2-(trifluoromethyl)phenylboronic acid, also known as 5-F-TFPBA, is an organoboron compound that has become increasingly popular in recent years due to its versatile applications in organic synthesis, biochemistry, and medicinal chemistry. This compound has been used in various scientific research applications, such as in the synthesis of novel compounds, in the study of enzyme inhibition and drug metabolism, and in the development of new drugs.
Applications De Recherche Scientifique
1. Organic Synthesis and Functionalization
5-Fluoro-2-(trifluoromethyl)phenylboronic acid and its derivatives have been extensively utilized in organic synthesis, particularly in the creation of complex fluorinated compounds. For example, Zhang et al. (2017) describe a method for the fluoro-trifluoromethylation of arylacetylenes, highlighting the role of phenylboronic acid derivatives in synthesizing functionalized trifluoromethylated Z-alkenes, which are valuable in organic chemistry (Zhang, Wan, & Bie, 2017).
2. Catalysis
These compounds also find applications in catalysis. Wang et al. (2018) demonstrated that 2,4-bis(trifluoromethyl)phenylboronic acid is an effective catalyst for dehydrative amidation between carboxylic acids and amines, indicating the potential of these acids in peptide synthesis and other catalytic processes (Wang, Lu, & Ishihara, 2018).
3. Material Science
In material science, derivatives of this compound are used in the synthesis of novel materials. Banerjee et al. (2009) used a trifluoromethyl-activated monomer derived from phenylboronic acid for creating hyperbranched poly(arylene ether)s, illustrating the role of these compounds in developing advanced polymers with unique properties (Banerjee, Komber, Häussler, & Voit, 2009).
4. Pharmaceutical Research
In the pharmaceutical sector, these acids are explored for their biological activities. Psurski et al. (2018) studied phenylboronic acid derivatives for their antiproliferative potential in cancer research, demonstrating their applicability as promising agents in experimental oncology (Psurski, Łupicka-Słowik, Adamczyk-Woźniak, Wietrzyk, & Sporzyński, 2018).
5. Environmental and Analytical Chemistry
These compounds are also significant in environmental and analytical chemistry. Adamczyk-Woźniak et al. (2020) synthesized and characterized 5-trifluoromethyl-2-formyl phenylboronic acid, examining its antimicrobial activity and potential as a sensor due to its electronic properties, demonstrating the diverse applicability of these compounds in various scientific fields (Adamczyk-Woźniak, Gozdalik, Wieczorek, Madura, Kaczorowska, Brzezińska, Sporzyński, & Lipok, 2020)
Mécanisme D'action
Target of Action
The primary target of 5-Fluoro-2-(trifluoromethyl)phenylboronic acid is the cytoplasmic leucyl-tRNA synthetase (LeuRS) of microorganisms . LeuRS plays a crucial role in protein synthesis by attaching leucine to its corresponding tRNA .
Mode of Action
The compound interacts with its target by binding to the active site of LeuRS . This interaction blocks the function of LeuRS, thereby inhibiting protein synthesis within the microorganism . The compound can exist in two isomeric forms, and both forms have been shown to bind to LeuRS, albeit with different affinities .
Biochemical Pathways
The inhibition of LeuRS disrupts the protein synthesis pathway, leading to a halt in the growth and proliferation of the microorganism . This compound also participates in Suzuki-Miyaura cross-coupling reactions, a widely used method for forming carbon-carbon bonds .
Result of Action
The primary result of the compound’s action is the inhibition of protein synthesis, leading to the death of the microorganism . It has shown moderate action against Candida albicans, and higher activity against Aspergillus niger, Escherichia coli, and Bacillus cereus .
Analyse Biochimique
Biochemical Properties
5-Fluoro-2-(trifluoromethyl)phenylboronic acid plays a significant role in biochemical reactions, particularly in the context of organic synthesis. It is known to interact with various enzymes, proteins, and other biomolecules. One of the primary interactions involves its use as a reactant in selective rhodium-catalyzed conjugate addition reactions and the preparation of inhibitors of kinesin spindle protein (KSP) for potential use as antitumor agents . The compound’s ability to form stable complexes with these biomolecules highlights its importance in biochemical research.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the activity of kinesin spindle protein, which plays a crucial role in cell division . By disrupting this protein’s function, this compound can potentially halt the proliferation of cancer cells, making it a valuable compound in cancer research.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s boronic acid group allows it to form reversible covalent bonds with diols and other nucleophiles, facilitating its role in enzyme inhibition or activation . Additionally, its fluorinated aromatic ring enhances its binding affinity and specificity towards target proteins, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may diminish over extended periods due to gradual degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained inhibition of target proteins, leading to prolonged cellular effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits target proteins, resulting in desired therapeutic outcomes . At higher doses, toxic or adverse effects may be observed, including potential damage to vital organs and disruption of normal cellular processes. It is essential to determine the optimal dosage to balance efficacy and safety in preclinical studies.
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with various enzymes and cofactors. The compound’s boronic acid group allows it to participate in metabolic reactions, influencing metabolic flux and metabolite levels . Its interactions with enzymes such as rhodium catalysts and other metabolic proteins highlight its role in modulating biochemical pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. The compound’s fluorinated structure enhances its ability to cross cell membranes and accumulate in target tissues . This property is crucial for its effectiveness in biochemical applications, as it ensures adequate localization and concentration at the site of action.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound is directed to specific compartments or organelles within the cell, where it exerts its activity . Understanding its subcellular distribution is essential for elucidating its mechanism of action and optimizing its use in biochemical research.
Propriétés
IUPAC Name |
[5-fluoro-2-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BF4O2/c9-4-1-2-5(7(10,11)12)6(3-4)8(13)14/h1-3,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBDUHXAQWUKBEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)F)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BF4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90647887 | |
| Record name | [5-Fluoro-2-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90647887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
928053-97-8 | |
| Record name | [5-Fluoro-2-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90647887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-fluoro-2-(trifluoromethyl)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



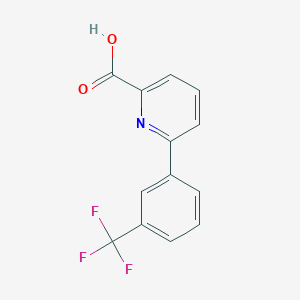
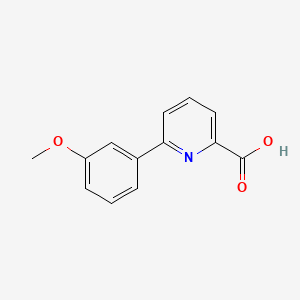
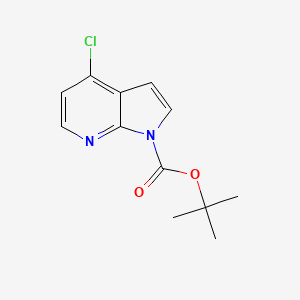

![2,3-Dihydro-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxan-2yl)phenyl]-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1326269.png)
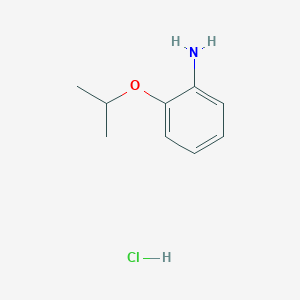
![(E)-(4R,9aS)-7-[3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)benzylidene]-4-(3,4,5-trifluorophenyl)hexahydropyrido[2,1-c][1,4]oxazin-6-one](/img/structure/B1326275.png)
